3-(2-chloropyridin-4-yl)cyclobutan-1-one
Description
3-(2-Chloropyridin-4-yl)cyclobutan-1-one is a bicyclic organic compound featuring a cyclobutanone core substituted at the 3-position with a 2-chloropyridin-4-yl moiety. The molecular formula is C₉H₇ClNO, with a molecular weight of 180.62 g/mol (calculated).
Properties
CAS No. |
2355331-70-1 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-4-yl)cyclobutan-1-one typically involves the reaction of 2-chloropyridine with cyclobutanone under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the cyclobutanone, followed by nucleophilic substitution with 2-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(2-chloropyridin-4-yl)cyclobutan-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyridin-4-yl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(2-chloropyridin-4-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloropyridin-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclobutanone ring and the chloropyridinyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-(2-chloropyridin-4-yl)cyclobutan-1-one, enabling comparisons of physicochemical properties and reactivity:
3-(3-Bromopyridin-2-yl)cyclobutan-1-one
- Molecular Formula : C₁₁H₁₁BrO₂
- Molecular Weight : 255.11 g/mol
- Key Features: Substituted with a bromine atom at the pyridine 3-position and attached to cyclobutanone at the 2-position. Bromine’s larger atomic radius and polarizability compared to chlorine may alter electronic properties and binding interactions.
- Data Source: Listed in a building blocks catalog as a cyclobutanone analog with a bromopyridine substituent .
3-(2-Chloropyridin-4-yl)-3-(2,4-Dimethylphenyl) Acrylic Acid (10d)
- Molecular Formula: C₁₆H₁₄ClNO₂
- Molecular Weight : 287.75 g/mol
- Melting Point : 189–191°C
- Key Features : Combines the 2-chloropyridin-4-yl group with an acrylic acid backbone and bulky 2,4-dimethylphenyl substituent. The high melting point suggests strong intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid group).
- Data Source : Synthesized in a 2011 study with detailed NMR characterization .
3-(2-Chloropyridin-4-yl)-3-(4-Methoxyphenyl) Acrylic Acid (10e)
- Molecular Formula: C₁₆H₁₄ClNO₃
- Molecular Weight : 303.75 g/mol
- Melting Point : 168–170°C
- Key Features : The 4-methoxyphenyl group introduces electron-donating effects, reducing melting point compared to 10d. This highlights how substituent electronic properties influence physical behavior.
- Data Source : Reported alongside 10d in the same study .
1-(2-Chloropyridin-4-yl)-3-Phenylurea (4PU-30)
- Molecular Formula : C₁₂H₁₀ClN₃O
- Molecular Weight : 255.68 g/mol
- Key Features: A urea derivative with the 2-chloropyridin-4-yl group. Urea moieties are known for hydrogen-bonding capacity, which is critical in agrochemical activity (e.g., cytokinin analogs).
- Data Source : Described in a plant biology study as a cytokinin-like compound .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., Cl on pyridine) enhance electrophilicity, while bulky groups (e.g., 2,4-dimethylphenyl) increase melting points due to steric and intermolecular forces .
Functional Group Diversity: The cyclobutanone core distinguishes 3-(2-chloropyridin-4-yl)cyclobutan-1-one from urea or acrylic acid derivatives, suggesting divergent reactivity (e.g., ketone-specific reactions like nucleophilic additions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
